Enantiomeric Specificity: (S,E)‑Configured Intermediate for β‑Blocker Synthesis
The (S,E)‑enantiomer of 3‑isopropyl‑5‑(prop‑1‑en‑1‑yl)oxazolidin‑2‑one is explicitly required as the penultimate intermediate en route to (S)‑5‑(hydroxymethyl)‑3‑isopropyloxazolidin‑2‑one, a direct precursor of optically active β‑blockers . Use of the (R,E)‑enantiomer (CAS 154475‑73‑7) would yield the corresponding (R)‑hydroxymethyl derivative, which cannot produce the desired (S)‑configured β‑blocker pharmacophore. The synthesis strategy exploits the (S)‑stereochemistry installed at C5, which is preserved throughout the synthetic sequence.
| Evidence Dimension | Stereochemical configuration required for target molecule synthesis |
|---|---|
| Target Compound Data | (S,E)‑3‑isopropyl‑5‑(prop‑1‑en‑1‑yl)oxazolidin‑2‑one (CAS 154475‑75‑9) |
| Comparator Or Baseline | (R,E)‑3‑isopropyl‑5‑(prop‑1‑en‑1‑yl)oxazolidin‑2‑one (CAS 154475‑73‑7) |
| Quantified Difference | Inversion of C5 absolute configuration leads to opposite enantiomer of downstream β‑blocker precursor; no quantitative diastereomeric ratio data available from open literature. |
| Conditions | Synthetic route to (S)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-one as described in reference |
Why This Matters
Procurement of the incorrect enantiomer would render the entire synthetic sequence unsuitable for producing the pharmacologically active (S)‑isomer of the target β‑blocker.
